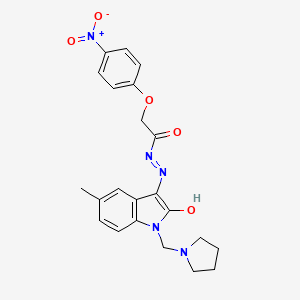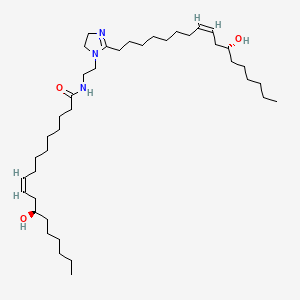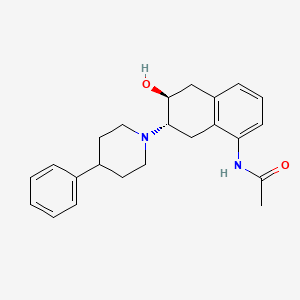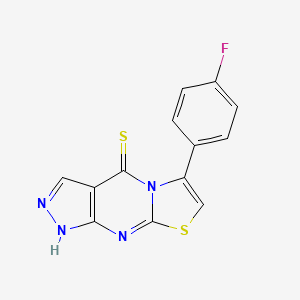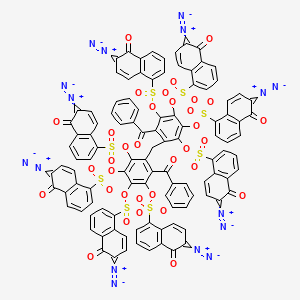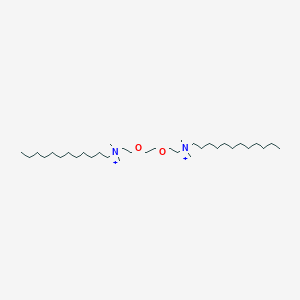
2,5-Diisopropyl methyl cinnamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diisopropyl methyl cinnamate is an organic compound with the molecular formula C16H22O2. It is a derivative of cinnamic acid, characterized by the presence of two isopropyl groups attached to the phenyl ring and a methyl ester group. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
2,5-Diisopropyl methyl cinnamate can be synthesized through the Heck reaction, which involves the coupling of an aryl halide with an olefin in the presence of a palladium catalyst. The reaction is typically carried out in the presence of isopropyl alcohol as the solvent . Another method involves the esterification of 2,5-diisopropyl cinnamic acid with methanol under acidic conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs continuous-flow microreactors. This method allows for precise control of reaction parameters, leading to high yields and purity of the final product . The use of recyclable catalysts and mild reaction conditions further enhances the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
2,5-Diisopropyl methyl cinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: 2,5-Diisopropyl cinnamic acid.
Reduction: 2,5-Diisopropyl methyl cinnamyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2,5-Diisopropyl methyl cinnamate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug formulations due to its UV-absorbing properties.
Industry: Utilized in the production of cosmetics, particularly as a UV absorber in sunscreens.
作用機序
The primary mechanism by which 2,5-Diisopropyl methyl cinnamate exerts its effects is through the absorption of ultraviolet light. The compound absorbs UV radiation and converts it into less harmful heat, thereby protecting the skin from UV-induced damage . In antimicrobial applications, it interacts with microbial cell membranes, disrupting their integrity and leading to cell death .
類似化合物との比較
Similar Compounds
Methyl cinnamate: Lacks the isopropyl groups, making it less hydrophobic.
Ethyl cinnamate: Similar structure but with an ethyl ester group instead of a methyl ester.
Butyl cinnamate: Contains a butyl ester group, which increases its hydrophobicity.
Uniqueness
2,5-Diisopropyl methyl cinnamate is unique due to the presence of two isopropyl groups, which enhance its hydrophobicity and stability. This makes it particularly effective as a UV absorber in cosmetic formulations compared to its simpler counterparts .
特性
CAS番号 |
63600-28-2 |
|---|---|
分子式 |
C16H22O2 |
分子量 |
246.34 g/mol |
IUPAC名 |
methyl (E)-3-[2,5-di(propan-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C16H22O2/c1-11(2)13-6-8-15(12(3)4)14(10-13)7-9-16(17)18-5/h6-12H,1-5H3/b9-7+ |
InChIキー |
PABHEXWDYRTPBQ-VQHVLOKHSA-N |
異性体SMILES |
CC(C)C1=CC(=C(C=C1)C(C)C)/C=C/C(=O)OC |
正規SMILES |
CC(C)C1=CC(=C(C=C1)C(C)C)C=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


